Cas no 2172174-30-8 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid)

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid
- 2172174-30-8
- 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid
- EN300-1509142
-
- インチ: 1S/C28H26N2O5/c31-26(30-15-13-18-16-19(27(32)33)11-12-25(18)30)10-5-14-29-28(34)35-17-24-22-8-3-1-6-20(22)21-7-2-4-9-23(21)24/h1-4,6-9,11-12,16,24H,5,10,13-15,17H2,(H,29,34)(H,32,33)
- InChIKey: GFARJMYCYBADFV-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCCC(N1C2C=CC(C(=O)O)=CC=2CC1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 470.18417193g/mol
- どういたいしつりょう: 470.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 765
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 95.9Ų
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1509142-5.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2172174-30-8 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1509142-0.1g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2172174-30-8 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1509142-0.5g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2172174-30-8 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1509142-50mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2172174-30-8 | 50mg |
$707.0 | 2023-09-27 | ||
Enamine | EN300-1509142-100mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2172174-30-8 | 100mg |
$741.0 | 2023-09-27 | ||
Enamine | EN300-1509142-10.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2172174-30-8 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1509142-5000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2172174-30-8 | 5000mg |
$2443.0 | 2023-09-27 | ||
Enamine | EN300-1509142-1000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2172174-30-8 | 1000mg |
$842.0 | 2023-09-27 | ||
Enamine | EN300-1509142-10000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2172174-30-8 | 10000mg |
$3622.0 | 2023-09-27 | ||
Enamine | EN300-1509142-500mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2172174-30-8 | 500mg |
$809.0 | 2023-09-27 |
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acid 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic acidに関する追加情報
Compound CAS No 2172174-30-8: 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2,3-dihydro-1H-indole-5-carboxylic Acid
The compound with CAS No 2172174-30-8, known as 1-4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl}-2,3-dihydro-1H-indole-5-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates both a fluorenylmethoxycarbonyl (Fmoc) group and a dihydroindole moiety. The Fmoc group is a well-known protecting group in peptide synthesis, while the dihydroindole component is associated with various bioactive properties.
Recent studies have highlighted the potential of this compound in drug discovery and development. Researchers have explored its role in modulating cellular pathways, particularly those involved in inflammation and neurodegenerative diseases. The Fmoc-amino butanoyl segment of the molecule has been shown to enhance bioavailability and stability, making it a promising candidate for therapeutic applications. Additionally, the dihydroindole moiety contributes to the compound's ability to interact with specific receptors, further underscoring its potential as a lead compound in medicinal chemistry.
The synthesis of this compound involves a multi-step process that combines advanced techniques in organic synthesis. Key steps include the formation of the Fmoc-amino butanoyl group through nucleophilic acyl substitution and the construction of the dihydroindole ring via cyclization reactions. These steps require precise control over reaction conditions to ensure high yields and purity. The use of modern analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in confirming the structure and purity of the final product.
In terms of applications, this compound has been extensively studied for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Furthermore, its anti-inflammatory properties have been linked to its ability to modulate nuclear factor-kappa B (NF-kB), a key transcription factor involved in inflammatory responses. These findings suggest that the compound could be developed into a novel therapeutic for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, this compound has also shown promise in neuroprotection. Studies have indicated that it can protect neurons from oxidative stress-induced damage, which is a hallmark of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying this neuroprotective effect appears to involve activation of the Nrf2 pathway, which upregulates antioxidant defenses and reduces oxidative stress. These findings highlight the potential of this compound as a neuroprotective agent.
The structural features of this compound also make it an attractive candidate for further modification and optimization. Researchers have explored various strategies to enhance its bioactivity and pharmacokinetic properties. For instance, modifications to the Fmoc-amino butanoyl group have been investigated to improve solubility and absorption. Similarly, alterations to the dihydroindole moiety have been studied to enhance receptor binding affinity.
In conclusion, CAS No 2172174-30-8 represents a significant advancement in organic chemistry with potential applications in drug discovery and development. Its unique structure combines functional groups that confer both stability and bioactivity, making it a valuable tool for researchers in various fields. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in the development of novel therapeutics for inflammatory and neurodegenerative diseases.
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